molecular formula C7H5F2NO2 B128351 6-Amino-2,3-difluorobenzoic Acid CAS No. 442134-72-7

6-Amino-2,3-difluorobenzoic Acid

Cat. No.: B128351
CAS No.: 442134-72-7
M. Wt: 173.12 g/mol
InChI Key: CKPWBLHHQXCINB-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl butyrate is a chemical compound with the molecular formula C14H14O4. It is a derivative of umbelliferone, a naturally occurring coumarin. This compound is widely used as a fluorogenic substrate for the detection of esterase and lipase activities. When hydrolyzed, it releases 4-methylumbelliferone, a highly fluorescent compound, making it useful in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylumbelliferyl butyrate can be synthesized through the esterification of 4-methylumbelliferone with butyric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4-methylumbelliferyl butyrate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl butyrate primarily undergoes hydrolysis reactions. It is hydrolyzed by esterases and lipases to produce 4-methylumbelliferone and butyric acid .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of 4-methylumbelliferyl butyrate are 4-methylumbelliferone and butyric acid .

Scientific Research Applications

4-Methylumbelliferyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-methylumbelliferyl butyrate involves its hydrolysis by esterases and lipases. The enzymes catalyze the cleavage of the ester bond, releasing 4-methylumbelliferone and butyric acid. The released 4-methylumbelliferone is highly fluorescent, allowing for easy detection and quantification .

Properties

IUPAC Name

6-amino-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWBLHHQXCINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599078
Record name 6-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442134-72-7
Record name 6-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 442134-72-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate (5.5 g, 19.2 mmol) in methylene chloride (150 mL) was added trifluoroacetic acid (25 mL, Aldrich). The resulting solution was stirred overnight and then concentrated to an oily residue under reduced pressure. The oil was dissolved in tetrahydrofuran (150 mL) and water (100 mL) and lithium hydroxide (2.3 g, 100 mmol, 5 equiv.) were added. The resulting mixture was rapidly stirred overnight. The next morning the reaction was poured into ethyl acetate and 1.0N HCl was added until the pH is adjusted to 7. The organic layer was washed twice with brine and taken to a residue under reduced pressure to afford 6-amino-2,3-difluorobenzoic acid (3.78 g, 22 mmol) of sufficient purity for use directly in the next transformation. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.51 (ddd, J=9.35, 4.22, 2.20 Hz, 1 H), 7.21-7.31 (m, 1 H), 8.71 (s, 1 H).
Name
methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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